Cas no 23530-40-7 (N-Methyl-2-nitrobenzenesulfonamide)
N-Methyl-2-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-2-nitro-benzenesulfonamide
- N-Methyl-2-nitrobenzenesulfonamide
- N-METHYL-2-NITROBENZENESULPHONAMIDE
- 2-nitrobenzenesulfonic acid methylamide
- methyl[(2-nitrophenyl)sulfonyl]amine
- methylnitrobenzenesulfonamide
- N-methyl-2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methyl-o-nitrobenzenesulfonamide
- Benzenesulfonamide, N-methyl-2-nitro-
- DLJPYODODWSDBI-UHFFFAOYSA-N
- 2-nitro-N-methylbenzenesulfonamide
- N-methyl-2-nitrobenzene-1-sulfonamide
- NSC100347
- NCIOpen2_006761
- 2-(N-Methylsulphamoyl)nitrobenzene
- N-Methyl-2-nitrobenzenesulf
- MFCD01115621
- FT-0680956
- SY157714
- Z45527658
- J-015141
- SB79080
- 23530-40-7
- AKOS000139802
- J-523648
- 3-AMINO-5-CYANO-BENZOICACIDMETHYLESTER
- CS-M2486
- SCHEMBL46064
- 2-[(Methylamino)sulphonyl]nitrobenzene
- EB-0733
- YAA53040
- NSC-100347
- AG-690/11632139
- W10952
- AMY5137
- DTXSID10295208
- N~1~-METHYL-2-NITRO-1-BENZENESULFONAMIDE
- EN300-155501
- N-Methyl-2-nitrobenzenesulfonamide #
- DA-43119
- STK044471
-
- MDL: MFCD01115621
- Inchi: 1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
- InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC)(=O)=O
Computed Properties
- Exact Mass: 216.02000
- Monoisotopic Mass: 216.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 100
Experimental Properties
- Melting Point: 109-111
- Boiling Point: 378.6°C at 760 mmHg
- PSA: 100.37000
- LogP: 2.49780
N-Methyl-2-nitrobenzenesulfonamide Security Information
- Hazard Statement: H302
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-Methyl-2-nitrobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Methyl-2-nitrobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251570-5g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 5g |
$172 | 2021-06-16 | |
| Chemenu | CM251570-10g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 10g |
$237 | 2021-06-16 | |
| Chemenu | CM251570-25g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 25g |
$426 | 2021-06-16 | |
| Chemenu | CM251570-100g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 100g |
$1066 | 2021-06-16 | |
| Alichem | A019089890-10g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 10g |
$265.65 | 2023-09-02 | |
| Alichem | A019089890-25g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 25g |
$446.88 | 2023-09-02 | |
| Alichem | A019089890-100g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 95% | 100g |
$1208.40 | 2023-09-02 | |
| ChemScence | CS-M2486-1g |
Benzenesulfonamide, N-methyl-2-nitro- |
23530-40-7 | 99.45% | 1g |
$51.0 | 2022-04-27 | |
| ChemScence | CS-M2486-5g |
Benzenesulfonamide, N-methyl-2-nitro- |
23530-40-7 | 99.45% | 5g |
$130.0 | 2022-04-27 | |
| ChemScence | CS-M2486-10g |
Benzenesulfonamide, N-methyl-2-nitro- |
23530-40-7 | 99.45% | 10g |
$258.0 | 2022-04-27 |
N-Methyl-2-nitrobenzenesulfonamide Suppliers
N-Methyl-2-nitrobenzenesulfonamide Related Literature
-
Nazarii Sabat,Martin Kle?ka,Lenka Slavětínská,Blanka Klepetá?ová,Michal Hocek RSC Adv. 2014 4 62140
-
Takuri Ozaki,Yuichi Kobayashi Org. Chem. Front. 2015 2 328
Additional information on N-Methyl-2-nitrobenzenesulfonamide
Professional Introduction to N-Methyl-2-nitrobenzenesulfonamide (CAS No. 23530-40-7)
N-Methyl-2-nitrobenzenesulfonamide, a compound with the chemical identifier CAS No. 23530-40-7, is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its nitro and sulfonamide functional groups, has garnered attention due to its potential applications in various scientific domains. The structural features of N-Methyl-2-nitrobenzenesulfonamide make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The nitro group in the molecular structure of N-Methyl-2-nitrobenzenesulfonamide contributes to its reactivity, enabling it to participate in a wide range of chemical transformations. This property is particularly valuable in synthetic chemistry, where such intermediates are often used to construct more complex molecules. The sulfonamide moiety, on the other hand, is known for its role in drug design, often enhancing the bioavailability and metabolic stability of therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing both nitro and sulfonamide groups. Research has indicated that these structural motifs can interact with biological targets in novel ways, potentially leading to the discovery of new drugs. For instance, studies have shown that derivatives of N-Methyl-2-nitrobenzenesulfonamide exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development.
The synthesis of N-Methyl-2-nitrobenzenesulfonamide involves a series of well-established organic reactions, including nitration and sulfonylation processes. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and industrial production.
One of the most compelling aspects of N-Methyl-2-nitrobenzenesulfonamide is its potential in medicinal chemistry. The combination of a nitro group and a sulfonamide moiety provides a rich scaffold for structural modifications, allowing chemists to tailor the compound's properties for specific therapeutic needs. Recent advancements in computational chemistry have further accelerated the discovery process by enabling virtual screening of thousands of derivatives.
The role of computational methods in drug discovery cannot be overstated. By leveraging algorithms and machine learning models, researchers can predict the biological activity of N-Methyl-2-nitrobenzenesulfonamide and its derivatives with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional trial-and-error methods, paving the way for more efficient drug development pipelines.
In addition to its pharmaceutical applications, N-Methyl-2-nitrobenzenesulfonamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications offers exciting possibilities for innovation in this field.
The environmental impact of chemical synthesis is also a critical consideration. Modern research efforts focus on developing greener methods for producing compounds like N-Methyl-2-nitrobenzenesulfonamide. Techniques such as catalytic processes and solvent-free reactions are being explored to minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmental stewardship in the chemical industry.
Ethical considerations are equally important in the development and application of chemical compounds. Ensuring that research is conducted responsibly and that potential risks are thoroughly evaluated are paramount. The growing emphasis on ethical science underscores the need for rigorous testing and regulatory oversight throughout the drug development process.
The future prospects for N-Methyl-2-nitrobenzenesulfonamide are bright, with ongoing research uncovering new possibilities for its use across multiple disciplines. As our understanding of molecular interactions continues to evolve, so too will our ability to harness this compound's potential. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.
23530-40-7 (N-Methyl-2-nitrobenzenesulfonamide) Related Products
- 89840-90-4(N,4-dimethyl-2-nitrobenzene-1-sulfonamide)
- 5454-97-7(2-Nitro-N-phenylbenzenesulfonamide)
- 23530-41-8(N-Ethyl-2-nitrobenzene-1-sulfonamide)
- 23530-43-0(Benzenesulfonamide, N,N-dimethyl-2-nitro-)
- 919360-32-0(Benzenesulfonamide, N-[4-(methylthio)phenyl]-2-nitro-)
- 6319-45-5(N-methyl-4-nitrobenzene-1-sulfonamide)
- 5455-59-4(2-nitrobenzene-1-sulfonamide)
- 83019-91-4(N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide)
- 6337-88-8(N,n-dimethyl-2,4-dinitrobenzenesulfonamide)
- 300384-02-5(Benzenesulfonamide, N-2-naphthalenyl-2-nitro-)